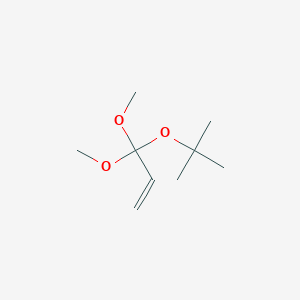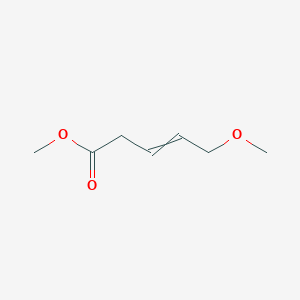![molecular formula C9H14O4S2 B14603968 Butanoic acid, 4-[(ethoxythioxomethyl)thio]-3-oxo-, ethyl ester CAS No. 58933-02-1](/img/structure/B14603968.png)
Butanoic acid, 4-[(ethoxythioxomethyl)thio]-3-oxo-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 4-[(ethoxythioxomethyl)thio]-3-oxo-, ethyl ester is a complex organic compound with a unique structure that includes both ester and thioester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-[(ethoxythioxomethyl)thio]-3-oxo-, ethyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of butanoic acid derivatives with ethyl alcohol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and thioesterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Butanoic acid, 4-[(ethoxythioxomethyl)thio]-3-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Substitution: Nucleophilic substitution reactions can occur at the thioester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Hydrolysis: Butanoic acid and ethyl alcohol.
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted thioesters.
Applications De Recherche Scientifique
Butanoic acid, 4-[(ethoxythioxomethyl)thio]-3-oxo-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Butanoic acid, 4-[(ethoxythioxomethyl)thio]-3-oxo-, ethyl ester involves its interaction with specific molecular targets. The thioester group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butanoic acid, 4-ethoxy-, methyl ester
- Butanoic acid, 4-chloro-4-oxo-, ethyl ester
- Butanoic acid, ethyl ester
Uniqueness
Butanoic acid, 4-[(ethoxythioxomethyl)thio]-3-oxo-, ethyl ester is unique due to the presence of both ester and thioester functional groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality sets it apart from other similar compounds, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
58933-02-1 |
|---|---|
Formule moléculaire |
C9H14O4S2 |
Poids moléculaire |
250.3 g/mol |
Nom IUPAC |
ethyl 4-ethoxycarbothioylsulfanyl-3-oxobutanoate |
InChI |
InChI=1S/C9H14O4S2/c1-3-12-8(11)5-7(10)6-15-9(14)13-4-2/h3-6H2,1-2H3 |
Clé InChI |
SBBFXXFKKORHMX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)CSC(=S)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Chloro-2-phenylethyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14603900.png)











![4-Pyridinecarboxylic acid, 2-[(2,4-dinitrophenyl)methyl]-](/img/structure/B14603963.png)
